molecular formula C12H15N3 B12601899 1H-Pyrrolizine, hexahydro-7a-(1H-pyrazol-3-ylethynyl)- CAS No. 651314-20-4

1H-Pyrrolizine, hexahydro-7a-(1H-pyrazol-3-ylethynyl)-

Cat. No.: B12601899
CAS No.: 651314-20-4
M. Wt: 201.27 g/mol
InChI Key: ZBPVLHDZXGFNLX-UHFFFAOYSA-N
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Description

1H-Pyrrolizine, hexahydro-7a-(1H-pyrazol-3-ylethynyl)- is a complex organic compound with a unique structure that includes a pyrrolizine core and a pyrazol-3-ylethynyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolizine, hexahydro-7a-(1H-pyrazol-3-ylethynyl)- typically involves multiple steps, starting with the preparation of the pyrrolizine core. This can be achieved through cyclization reactions involving appropriate precursors. The pyrazol-3-ylethynyl group is then introduced via coupling reactions, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolizine, hexahydro-7a-(1H-pyrazol-3-ylethynyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrrolizine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

1H-Pyrrolizine, hexahydro-7a-(1H-pyrazol-3-ylethynyl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with anti-inflammatory and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Pyrrolizine, hexahydro-7a-(1H-pyrazol-3-ylethynyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Hexahydropyrrolizine
  • Pyrrolizidine
  • 1-Azabicyclo[3.3.0]octane

Uniqueness

1H-Pyrrolizine, hexahydro-7a-(1H-pyrazol-3-ylethynyl)- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyrazol-3-ylethynyl group differentiates it from other pyrrolizine derivatives, potentially enhancing its bioactivity and making it a valuable compound for research and development.

Properties

CAS No.

651314-20-4

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

8-[2-(1H-pyrazol-5-yl)ethynyl]-1,2,3,5,6,7-hexahydropyrrolizine

InChI

InChI=1S/C12H15N3/c1-5-12(6-2-10-15(12)9-1)7-3-11-4-8-13-14-11/h4,8H,1-2,5-6,9-10H2,(H,13,14)

InChI Key

ZBPVLHDZXGFNLX-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCCN2C1)C#CC3=CC=NN3

Origin of Product

United States

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